

Initial Safety and Toxicity Assessment of SKLB4771: A Technical Overview

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Compound of Interest			
Compound Name:	SKLB4771		
Cat. No.:	B610869	Get Quote	

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Abstract

SKLB4771 has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). While comprehensive preclinical safety and toxicity data in the public domain remains limited, initial in vivo studies have provided preliminary insights into its safety profile. This technical guide synthesizes the currently available information on the initial safety and toxicity assessment of SKLB4771, presenting the data in a structured format to aid researchers and drug development professionals. The document outlines the reported in vivo observations and provides context through a description of its mechanism of action. It is important to note that this report is based on limited data from a single key study and does not constitute a full preclinical toxicology evaluation.

Introduction

SKLB4771 is a novel small molecule inhibitor targeting the receptor tyrosine kinase FLT3.[1][2] Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD), is a common driver of AML pathogenesis. SKLB4771 has demonstrated potent inhibitory activity against FLT3 with an IC50 of 10 nM.[1][2] The development of targeted therapies like SKLB4771 necessitates a thorough evaluation of their safety and toxicity profile to establish a therapeutic window and ensure patient safety in future clinical applications. This document provides a summary of the initial, publicly available safety data for SKLB4771.



Quantitative Data Summary

Comprehensive quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not yet publicly available for **SKLB4771**. The primary source of safety information comes from an in vivo efficacy study in a mouse xenograft model.

Table 1: Summary of In Vivo Observations for **SKLB4771** in MV4-11 Xenograft Model

Parameter	20 mg/kg/day	40 mg/kg/day	100 mg/kg/day
Animal Model	Nude mice bearing MV4-11 (human AML cell line with FLT3- ITD) xenografts		
Route of Administration	Not explicitly stated, presumed oral gavage based on similar studies		
Duration of Treatment	Not explicitly stated	_	
Body Weight Changes	No significant weight loss observed	No significant weight loss observed	No significant weight loss observed
Clinical Signs of Toxicity	No other obvious signs of toxicity were observed	No other obvious signs of toxicity were observed	No other obvious signs of toxicity were observed
Tumor Growth Inhibition	Slowed tumor growth	Slowed tumor growth	Complete tumor regression

Source: Wei-Wei Li, et al. J Med Chem. 2012 Apr 26;55(8):3852-66.

Experimental Protocols

The following experimental protocol is derived from the primary publication describing the in vivo efficacy and initial safety observations of **SKLB4771**.



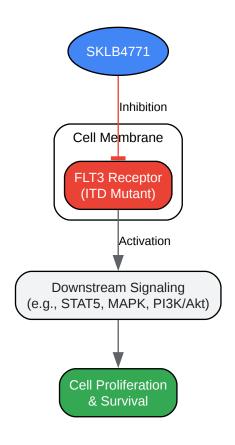
In Vivo Antitumor Efficacy in a Xenograft Model

- Animal Model: Female athymic nude mice (4-6 weeks old).
- Cell Line: MV4-11, a human AML cell line expressing the FLT3-ITD mutation.
- Tumor Implantation: 5 x 10⁶ MV4-11 cells were injected subcutaneously into the right flank of the mice.
- Treatment Initiation: When tumors reached a palpable size (approximately 100-200 mm³), mice were randomized into vehicle control and treatment groups.
- Drug Administration: SKLB4771 was administered at doses of 20, 40, and 100 mg/kg/day.
 The exact route of administration was not specified in the publication.
- Monitoring: Tumor size and body weight were measured regularly. The general health of the mice was monitored for any signs of toxicity.
- Efficacy Endpoint: Tumor growth inhibition.
- Safety Endpoint: Observation of body weight changes and any visible signs of adverse effects.

Signaling Pathway and Experimental Workflow SKLB4771 Mechanism of Action: FLT3 Signaling Inhibition

SKLB4771 exerts its therapeutic effect by inhibiting the constitutively active FLT3 receptor in cancer cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival.





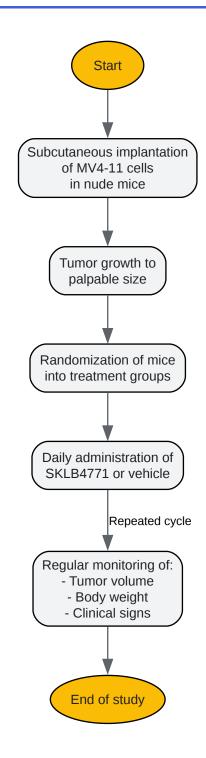
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Caption: Inhibition of mutated FLT3 receptor by SKLB4771.

Experimental Workflow for In Vivo Safety Observation

The workflow for the in vivo study from which the initial safety data was derived is a standard procedure for assessing the preliminary efficacy and tolerability of a compound.





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References

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